molecular formula C11H8INO3 B2555084 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 35750-03-9

2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2555084
CAS No.: 35750-03-9
M. Wt: 329.093
InChI Key: CKNVDEBXZYTHKY-UHFFFAOYSA-N
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Description

2-(3-Iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 35750-03-9) is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a 3-iodo-2-oxopropyl group. The 3-iodo-2-oxopropyl substituent introduces a ketone and an iodine atom, which confer distinct electronic and steric properties. The iodine atom, a heavy halogen, enhances molecular polarizability and may participate in halogen bonding, while the ketone group offers reactivity for nucleophilic additions or hydrogen bonding. This compound is cataloged as a building block () but lacks extensive published data on its specific applications or biological activity.

Properties

IUPAC Name

2-(3-iodo-2-oxopropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNVDEBXZYTHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35750-03-9
Record name 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Preparation Methods

The synthesis of 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline derivatives with iodoacetone under controlled conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and solvents such as DMF and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Features Evidence
Target Compound 3-Iodo-2-oxopropyl C₁₁H₈INO₃ 329.10 Iodo group (halogen bonding), ketone reactivity
2-(2-Oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione 2-Oxopropyl C₁₁H₉NO₃ 203.19 Ketone without iodine; simpler structure
2-[3-(Methylsulfinyl)propyl]-1H-isoindole-1,3-dione 3-Methylsulfinylpropyl C₁₂H₁₃NO₃S 263.30 Sulfoxide group (polar, chiral)
5-(3-Aminopropyl)-2-(2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione hydrochloride Aminopropyl-dioxopiperidinyl C₂₀H₂₃Cl₂N₅O₂ 436.34 Amine (basic), piperidinone (hydrogen bonding)
2-(6-Oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 6-Oxopiperidin-3-yl C₁₃H₁₂N₂O₃ 244.25 Cyclic ketone (conformational rigidity)
2-[3-(3-Chlorophenyl)indolylpropyl]-isoindole-1,3-dione Chlorophenyl-indolylpropyl C₂₄H₁₈ClN₃O₂ 415.87 Aromatic and chlorinated (lipophilic)

Structural and Electronic Differences

  • Halogen vs. Non-Halogen Substituents: The iodine atom in the target compound distinguishes it from non-halogenated analogs like 2-(2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione ().
  • Ketone Functionality: The 2-oxo group is shared with other derivatives (e.g., ), enabling keto-enol tautomerism or serving as a site for nucleophilic attack. However, the absence of iodine in these analogs reduces their molecular weight and alters reactivity.
  • Cyclic vs. Linear Substituents: Piperidinone-containing derivatives () exhibit conformational rigidity and hydrogen-bonding capacity, contrasting with the linear iodo-oxopropyl chain of the target compound.

Physicochemical Properties

  • Molecular Weight and Solubility: The iodine atom increases the target compound’s molecular weight (329.10 g/mol) compared to non-iodinated analogs (e.g., 203.19 g/mol for ). This may reduce aqueous solubility but enhance lipid membrane permeability.
  • Reactivity : The iodo group is a superior leaving group compared to sulfoxide () or amine () substituents, making the target compound more reactive in substitution reactions.
  • Stability: Iodo compounds are often light-sensitive, whereas sulfoxides () are thermally stable but prone to redox reactions. Piperidinone derivatives () may exhibit hydrolytic stability due to their cyclic structure.

Biological Activity

2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound with a molecular formula of C₁₁H₈INO₃ and a molecular weight of 329.09 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

The compound is synthesized through the reaction of isoindoline derivatives with iodoacetone. It features an iodo group that can participate in various chemical reactions such as substitution and reduction, which may influence its biological activity .

The precise mechanism of action for 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is not fully elucidated, but it is believed to interact with specific molecular targets like enzymes or receptors. This interaction can lead to alterations in biochemical pathways associated with cell proliferation and survival .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione. For instance:

  • In Vitro Studies : The compound exhibited inhibitory effects on the viability of A549 lung cancer cells. The cytotoxicity was assessed using the MTT assay, revealing significant reductions in cell viability at varying concentrations .
CompoundIC50 (μM)Cell Line
2-(3-Iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dioneXA549

Note: Specific IC50 values were not provided in the sources but are critical for understanding potency.

  • In Vivo Studies : In a xenograft model using nude mice injected with A549-luc cells, treatment with isoindole derivatives resulted in reduced tumor sizes and improved survival rates compared to control groups . The study involved administering compounds intravenously and monitoring tumor growth over a period of 60 days.

Toxicological Studies

Toxicological assessments revealed that while the compound demonstrated anticancer activity, it also necessitated thorough evaluation of its safety profile. Histopathological analyses indicated that certain doses could lead to organ toxicity; however, further studies are needed to establish safe dosage parameters .

Comparative Analysis

When comparing 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione with similar isoindole derivatives:

CompoundStructureBiological Activity
2-(3-Iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dioneIodo-substituted isoindoleAnticancer activity
N-benzylisoindole derivativesN-benzyl substitutionAntiproliferative effects against various cancer lines

Both classes of compounds exhibit promising anticancer properties; however, variations in their substituents significantly influence their biological activity profiles .

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